

Environmental Fate and Biodegradability of Methyl Cedryl Ketone: A Technical Guide

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599383

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of **Methyl Cedryl Ketone** (MCK), a common fragrance ingredient also known as Acetyl Cedrene. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation, and potential environmental distribution. Detailed experimental protocols for key environmental fate studies are described, and logical workflows are visualized to aid in comprehension.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and behavior. **Methyl Cedryl Ketone** is a viscous liquid with low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter and lipids rather than remaining in the aqueous phase. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl Cedryl Ketone**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O	[1]
Molecular Weight	246.39 g/mol	[1]
Physical State	Viscous liquid	[2]
Color	Pale yellow to brown	[2]
Odor	Woody, ambery, dry	[3]
Boiling Point	320.9 °C at 101.8 kPa	[4]
Flash Point	> 100 °C	[1][2]
Vapor Pressure	0.000305 mm Hg at 25 °C (EPI Suite™)	[1]
Water Solubility	1.278 mg/L (EPI Suite™)	[1]
log K _{ow} (Octanol-Water Partition Coefficient)	5.6 - 5.9	[1][4]

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For **Methyl Cedryl Ketone**, its high lipophilicity (log K_{ow} > 5) and low water solubility suggest that its primary environmental sinks will be soil, sediment, and biota.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of chemicals in the environment.

Hydrolysis: No experimental data on the hydrolysis of **Methyl Cedryl Ketone** were found in the reviewed literature. Due to the stability of the ketone functional group and the overall molecular structure, significant hydrolysis under typical environmental pH conditions (4-9) is not expected.

Photolysis: Direct photolysis in aqueous environments is not anticipated to be a significant degradation pathway for **Methyl Cedryl Ketone**, as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm)[1].

Biotic Degradation

Biodegradation is a key process for the removal of organic chemicals from the environment.

Ready Biodegradability: **Methyl Cedryl Ketone** has been evaluated for ready biodegradability in a Manometric Respirometry Test following OECD Guideline 301F. The study, referenced as RIFM (1995a), observed 36% biodegradation over a 28-day period[1]. As this is below the 60% threshold required within the 10-day window, **Methyl Cedryl Ketone** is classified as not readily biodegradable[1]. This indicates that it may persist in some environmental compartments.

Inherent Biodegradability and Simulation Studies: While the substance is not readily biodegradable, this does not preclude degradation under conditions of prolonged exposure and adaptation in environments such as sewage treatment plants or soil. However, specific data from inherent biodegradability or simulation studies were not available in the reviewed literature.

Environmental Distribution

Adsorption/Desorption: The high octanol-water partition coefficient ($\log K_{ow}$) suggests a strong tendency for **Methyl Cedryl Ketone** to adsorb to organic matter in soil and sediment. A predicted soil adsorption coefficient ($\log K_{oc}$) of 5.1 indicates that the substance is expected to be immobile in soil[5]. This reduces the likelihood of leaching into groundwater but increases its concentration in soil and sediment.

Bioaccumulation: With a high $\log K_{ow}$, **Methyl Cedryl Ketone** has the potential to bioaccumulate in aquatic organisms. However, a study on acetyl cedrene in fish reported a whole-body bioconcentration factor (BCF) of 820 L/kg, which is below the threshold for being classified as bioaccumulative ($BCF \geq 2000$ L/Kg)[5].

Experimental Protocols

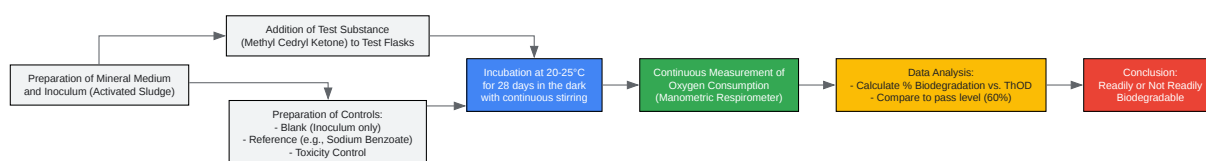
Detailed experimental protocols for the key environmental fate endpoints are described below based on standard OECD guidelines.

Ready Biodegradability - OECD Guideline 301F (Manometric Respirometry Test)

This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum over a 28-day period.

- **Principle:** A known volume of inoculated mineral medium, containing the test substance as the sole source of organic carbon, is incubated in a closed flask at a constant temperature. The consumption of oxygen is measured by a manometric device. The amount of oxygen consumed by the microbial population during the degradation of the test substance (corrected for the blank inoculum) is expressed as a percentage of the theoretical oxygen demand (ThOD).
- **Inoculum:** The inoculum is typically activated sludge from a sewage treatment plant treating predominantly domestic sewage.
- **Test Concentration:** The test substance is typically added at a concentration of 100 mg/L, providing a ThOD of at least 50-100 mg/L[2].
- **Test Duration:** The test is run for 28 days.
- **Pass Criteria:** A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period[6].

Diagram 1: Experimental Workflow for OECD Guideline 301F



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A simplified workflow for the OECD 301F ready biodegradability test.

Hydrolysis - OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

- **Principle:** The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are analyzed for the concentration of the test substance and any major hydrolysis products.
- **Tier 1 (Preliminary Test):** A preliminary test is conducted for 5 days at 50°C to quickly identify if hydrolysis is likely to be significant. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
- **Tier 2 (Hydrolysis of Unstable Substances):** If significant degradation occurs in Tier 1, further testing is conducted at lower temperatures (e.g., 25°C) to determine the hydrolysis rate constant and half-life.
- **Analysis:** Appropriate analytical methods (e.g., HPLC, GC) are used to quantify the test substance and degradation products.

Adsorption/Desorption - OECD Guideline 106

This guideline details a batch equilibrium method to determine the adsorption and desorption potential of a chemical in soil.

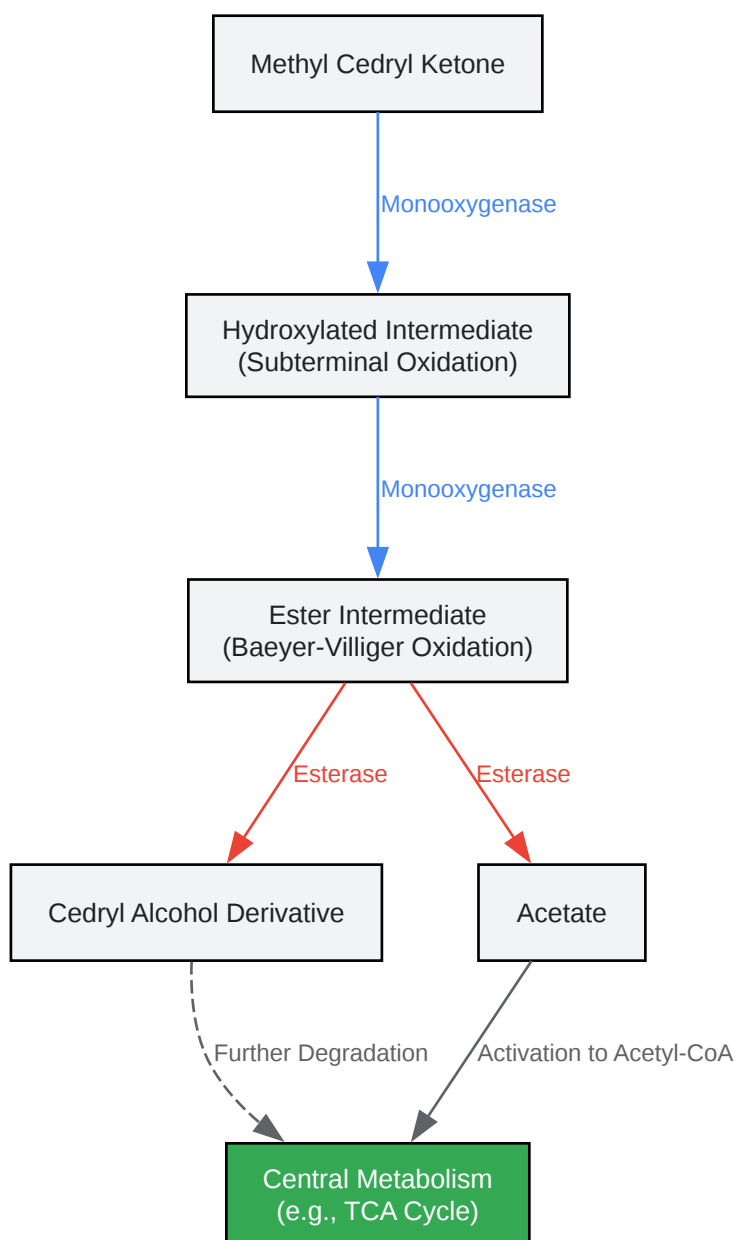
- **Principle:** A solution of the test substance in 0.01 M CaCl₂ is added to a known amount of soil. The mixture is agitated for a defined period to reach equilibrium. The soil and aqueous phases are then separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- **Soil Types:** A range of at least five different soil types with varying organic carbon content, pH, and texture is typically used.

- **Data Analysis:** The adsorption coefficient (K_e) and the organic carbon-normalized adsorption coefficient (K_{oc}) are calculated. Freundlich or Langmuir isotherms are used to describe the adsorption behavior.
- **Desorption:** Desorption is studied by replacing a portion of the equilibrated aqueous phase with fresh solution and re-equilibrating.

Potential Biodegradation Pathway

No specific studies detailing the biodegradation pathway of **Methyl Cedryl Ketone** were identified. However, based on the degradation of other methyl ketones by microorganisms, a potential pathway can be proposed. For instance, the degradation of 2-tridecanone by *Pseudomonas* species involves a subterminal oxidation, followed by a Baeyer-Villiger monooxygenase-catalyzed reaction to form an ester, which is then hydrolyzed to an alcohol and acetic acid. A similar speculative pathway for **Methyl Cedryl Ketone** is illustrated below. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Diagram 2: Speculative Biodegradation Pathway for **Methyl Cedryl Ketone**



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A hypothetical biodegradation pathway for **Methyl Cedryl Ketone** based on analogous compounds.

Summary and Conclusions

Methyl Cedryl Ketone is a lipophilic substance with low water solubility, leading to its partitioning into soil, sediment, and potentially biota. It is classified as not readily biodegradable based on the results of an OECD 301F test, which showed 36% degradation in 28 days[1].

Significant abiotic degradation through hydrolysis or direct photolysis is not expected. Due to its high predicted soil adsorption coefficient ($\log K_{oc} = 5.1$), it is considered to have low mobility in soil[5]. While it has a high $\log K_{ow}$, a measured BCF in fish is below the threshold for bioaccumulation concern[5]. The lack of experimental data on hydrolysis, photolysis, and a definitive biodegradation pathway highlights areas for future research to refine the environmental risk assessment of this widely used fragrance ingredient.

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